molecular formula C17H15Cl2N5O2S B2725896 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 585555-79-9

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2725896
CAS No.: 585555-79-9
M. Wt: 424.3
InChI Key: INQRSTLSBNGHKL-UHFFFAOYSA-N
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Description

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Scientific Research Applications

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide lies in its specific structural features, such as the presence of both methoxy and dichlorophenyl groups.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-11-4-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQRSTLSBNGHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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